- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Tetrahedron, 2006, 62(24), 5709-5716
Cas no 97845-72-2 (Penciclovir Diacetate)
Penciclovir Diacetate structure
Product Name:Penciclovir Diacetate
CAS 번호:97845-72-2
MF:C14H19N5O5
메가와트:337.331162691116
CID:4557780
Update Time:2025-07-21
Penciclovir Diacetate 화학적 및 물리적 성질
이름 및 식별자
-
- Penciclovir Diacetate Impurity
- Penciclovir Impurity 3
- 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-
- 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate
- Penciclovir impurity-C
- 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
- BRL 39913
- BRU 39913
- Di-O-acetylpenciclovir
- Penciclovir diacetate
- Penciclovir Diacetate
-
- 인치: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)
- InChIKey: KQURMIWGELPUHQ-UHFFFAOYSA-N
- 미소: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O
Penciclovir Diacetate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | P221505-5mg |
Penciclovir Diacetate |
97845-72-2 | 5mg |
$58.00 | 2023-05-17 | ||
| TRC | P221505-10mg |
Penciclovir Diacetate |
97845-72-2 | 10mg |
$ 110.00 | 2023-09-06 | ||
| TRC | P221505-25mg |
Penciclovir Diacetate |
97845-72-2 | 25mg |
$ 241.00 | 2023-09-06 | ||
| TRC | P221505-50mg |
Penciclovir Diacetate |
97845-72-2 | 50mg |
$ 466.00 | 2023-09-06 |
Penciclovir Diacetate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
참조
합성 방법 2
반응 조건
1.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
참조
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
합성 방법 3
반응 조건
1.1 Reagents: Hydrochloric acid
2.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: 4-(Dimethylamino)pyridine
참조
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
합성 방법 4
반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
참조
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
합성 방법 5
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
참조
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
합성 방법 6
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
참조
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
합성 방법 7
반응 조건
1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C
참조
- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042
합성 방법 8
반응 조건
참조
- Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides, United States, 1998, 70(2), 313-318
합성 방법 9
반응 조건
1.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
참조
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
합성 방법 10
반응 조건
1.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
참조
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
합성 방법 11
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
참조
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
합성 방법 12
반응 조건
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
참조
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716
합성 방법 13
반응 조건
1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
참조
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Penciclovir Diacetate Raw materials
- Famciclovir
- 2-Amino-6-chloropurine
- 2-[(acetyloxy)methyl]-4-[(methylsulfonyl)oxy]butyl acetate (non-preferred name)
- Guanosine, monosodium salt (9CI)
- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(phenylmethyl)-,dihydrochloride
- 2-(Acetoxymethyl)-4-iodobutyl Acetate
- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- 2-(hydroxyMethyl)butane-1,4-diol
- 1,1,2-triethyl ethane-1,1,2-tricarboxylate
- 2-(Acetoxymethyl)-4-bromobutyl Acetate
- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol
- N2-acetyl-7-benzylguanine
Penciclovir Diacetate Preparation Products
Penciclovir Diacetate 관련 문헌
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
97845-72-2 (Penciclovir Diacetate) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량